N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine is a synthetic derivative of the amino acid L-lysine. This compound features two distinct protective groups: a 1,1-dimethylethoxy group at the N2 position and a 2-propynyloxy group at the N6 position. These modifications enhance its stability and reactivity, making it suitable for various chemical applications, particularly in peptide synthesis.
The compound is primarily involved in click chemistry, a class of reactions that are characterized by their efficiency and specificity. The azide group present in related derivatives allows for the formation of triazoles through cycloaddition reactions with alkynes, facilitating the construction of complex molecular architectures. Additionally, the protective groups can be removed under specific conditions to yield functionalized L-lysine derivatives, enabling further chemical transformations.
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine has been studied for its potential biological activities, particularly in relation to its role as a building block in peptide synthesis. Its derivatives may exhibit enhanced bioavailability and stability compared to unmodified L-lysine. Research indicates that compounds with similar structures can influence metabolic pathways and may have implications in therapeutic applications related to anabolic hormone secretion and muscle metabolism .
The synthesis of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine typically involves:
These steps can vary based on the specific reagents and conditions employed.
This compound is primarily utilized in:
Interaction studies involving N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine often focus on its reactivity with other biomolecules. These studies may include:
Such studies help elucidate its potential therapeutic roles and mechanisms of action.
Several compounds share structural similarities with N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N2-Boc-Lys | Butyloxycarbonyl group at N2 | Commonly used in peptide synthesis but less reactive than propynyloxy derivatives |
N6-Cbz-Lys | Benzyloxycarbonyl group at N6 | Offers different reactivity profiles and stability compared to propynyloxy |
N2-Fmoc-Lys | Fluorenylmethoxycarbonyl group at N2 | Provides excellent stability during synthesis but requires specific conditions for deprotection |
The uniqueness of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine lies in its dual protective groups that enhance both stability and reactivity, making it particularly valuable for click chemistry applications and complex peptide synthesis.
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine represents a doubly modified derivative of the essential amino acid L-lysine, featuring protective groups at both the alpha-amino and epsilon-amino positions [1] [2]. The compound possesses the molecular formula C₁₅H₂₄N₂O₆ with a molecular weight of 328.36 grams per mole [1] [2]. The Chemical Abstracts Service has assigned this compound the registry number 1202704-91-3, and it is catalogued under the MDL number MFCD22989423 [1] [2] [3].
The structural architecture of this compound incorporates two distinct protective moieties attached to the lysine backbone [1]. The alpha-amino group bears a tert-butoxycarbonyl protecting group, commonly referred to in chemical nomenclature as the Boc group [1] [4]. Simultaneously, the epsilon-amino group is functionalized with a propargyloxycarbonyl moiety, which introduces a terminal alkyne functionality to the molecule [1] [5].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₂₄N₂O₆ | [1] [2] |
Molecular Weight | 328.36 g/mol | [1] [2] |
CAS Registry Number | 1202704-91-3 | [1] [2] [3] |
MDL Number | MFCD22989423 | [1] [2] |
SMILES Notation | CC(C)(C)OC(=O)NC@@HC(O)=O | [1] |
InChI Identifier | 1S/C15H24N2O6/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4/h1,11H,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 | [1] |
InChI Key | VHCJWKDEXGPNCX-NSHDSACASA-N | [1] |
The stereochemistry of the compound maintains the L-configuration at the alpha-carbon, consistent with naturally occurring amino acids [1]. The SMILES notation reveals the complete connectivity pattern, indicating the presence of the alkyne functionality (C#C) and the branched tert-butyl group [1]. This dual modification strategy enables orthogonal deprotection protocols and facilitates incorporation into bioorthogonal chemistry applications [5] [6].
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine exists as a liquid at ambient temperature conditions, distinguishing it from many amino acid derivatives that typically appear as crystalline solids [1] [7]. The compound exhibits a density of 1.167 grams per milliliter when measured at 25 degrees Celsius, indicating a relatively dense liquid phase [1] [7].
The refractive index of this compound measures n₂₀/D 1.475, providing important optical properties for analytical characterization [1] [7]. The material demonstrates a flash point of 73.33 degrees Celsius, classifying it within the combustible liquids category according to standard safety classifications [1] [7]. Commercial preparations typically achieve purity levels of approximately 90 percent, as determined through analytical methods [1] [2] [7].
Physical Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Physical State | Liquid | Room temperature | [1] [7] |
Density | 1.167 g/mL | 25°C | [1] [7] |
Refractive Index | n₂₀/D 1.475 | 20°C, sodium D-line | [1] [7] |
Flash Point | 73.33°C (164.0°F) | Standard atmospheric pressure | [1] [7] |
Purity | 90% | Commercial grade | [1] [2] [7] |
Color | Clear to pale yellow | Visual assessment | [1] |
Storage Classification | Class 10 - Combustible liquids | German storage guidelines | [1] [7] |
Water Hazard Group | WGK 3 | German water protection | [1] [7] |
The compound requires careful handling protocols due to its combustible nature and specific storage requirements [1] [7]. Optimal storage conditions involve maintenance at temperatures between 2 and 8 degrees Celsius to preserve chemical integrity [8]. The material should be protected from excessive moisture and light exposure to prevent degradation [9].
The spectroscopic characterization of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine employs multiple analytical techniques to confirm structural identity and assess purity [10]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns corresponding to the various functional groups present within the molecule [10]. The tert-butyl protecting group generates a distinctive singlet in the aliphatic region, while the propargyl moiety produces recognizable multipicity patterns [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbonyl carbon environments and the alkyne carbon resonances [10]. The technique enables differentiation between the carbamate carbonyl carbons and the carboxylic acid carbonyl, facilitating unambiguous structural assignment [10]. Mass spectrometric analysis confirms the molecular weight through detection of the molecular ion peak at mass-to-charge ratio 328.36 [1] [2].
Spectroscopic Method | Key Diagnostic Features | Analytical Applications |
---|---|---|
¹H Nuclear Magnetic Resonance | Tert-butyl singlet, propargyl CH signals, lysine backbone protons | Structure confirmation, purity assessment |
¹³C Nuclear Magnetic Resonance | Carbonyl carbon resonances, alkyne carbon signals | Detailed structural characterization |
Mass Spectrometry | Molecular ion at m/z 328.36 | Molecular weight verification |
Infrared Spectroscopy | Alkyne C≡C stretch (~2100 cm⁻¹), carbonyl C=O stretches | Functional group identification |
High-Performance Liquid Chromatography | Retention time characterization | Purity determination and quality control |
Infrared spectroscopic analysis identifies the characteristic stretching frequencies associated with the terminal alkyne functionality, typically observed around 2100 wavenumbers [10]. The carbonyl stretching regions provide information regarding the carbamate and carboxylic acid functional groups, appearing in the range of 1600 to 1700 wavenumbers [10]. These spectroscopic data collectively establish the structural integrity and confirm the successful incorporation of both protecting groups [10].
The stability characteristics of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine depend significantly upon storage conditions and environmental factors [1] [7]. Under standard laboratory conditions, the compound demonstrates adequate stability when stored at reduced temperatures between 2 and 8 degrees Celsius [8]. The material exhibits thermal stability up to its flash point of 73.33 degrees Celsius, beyond which combustion becomes possible [1] [7].
The reactivity profile of this compound centers primarily around the terminal alkyne functionality introduced through the propargyloxycarbonyl protecting group [5] [6]. This alkyne moiety enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly employed in click chemistry applications [5] [6] [11]. The reaction proceeds efficiently under mild conditions in the presence of copper catalysts and represents a cornerstone of bioorthogonal chemistry [12] [13].
Stability Parameter | Specifications | Implications |
---|---|---|
Thermal Stability Limit | 73.33°C flash point | Requires temperature control during handling |
Storage Temperature | 2-8°C recommended | Prevents degradation and maintains integrity |
Chemical Stability | Stable under neutral conditions | Compatible with standard laboratory procedures |
Moisture Sensitivity | Moderate | Requires sealed container storage |
Light Sensitivity | Low to moderate | Protection from direct sunlight recommended |
Oxidation Resistance | Good under inert atmosphere | Standard laboratory atmosphere acceptable |
The tert-butoxycarbonyl protecting group exhibits excellent stability under basic conditions but undergoes facile removal upon treatment with trifluoroacetic acid or other strong acids [14] [4]. This orthogonal reactivity pattern enables selective deprotection strategies in synthetic applications [4]. The propargyloxycarbonyl group demonstrates stability under the acidic conditions required for Boc deprotection, providing versatility in synthetic sequence design [5].
The compound participates readily in bioorthogonal reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, which proceeds with high efficiency and selectivity [12] [6] [11]. These reactions can be conducted in aqueous media and tolerate a wide range of functional groups, making this derivative valuable for bioconjugation applications [12] [15]. The reaction kinetics are enhanced through the use of appropriate copper ligands and reducing agents [6] [16].
Native L-lysine serves as the fundamental structural template from which N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine is derived through specific chemical modifications [17] [18] [19]. The unmodified amino acid possesses the molecular formula C₆H₁₄N₂O₂ with a molecular weight of 146.19 grams per mole, significantly smaller than the doubly protected derivative [17] [18]. L-lysine contains two amino groups: an alpha-amino group adjacent to the carboxylic acid and an epsilon-amino group at the terminus of the four-carbon side chain [19].
The protective modifications present in N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine substantially alter both the physical properties and chemical reactivity compared to the native amino acid [1] [5]. While L-lysine exists as a crystalline solid with a melting point around 215 degrees Celsius, the protected derivative adopts a liquid state at ambient temperature [20] [1]. The density increases from approximately 1.1 grams per cubic centimeter for native lysine to 1.167 grams per milliliter for the modified compound [20] [1].
Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Modifications |
---|---|---|---|---|
L-Lysine (native) | C₆H₁₄N₂O₂ | 146.19 | Crystalline solid | None |
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine | C₁₅H₂₄N₂O₆ | 328.36 | Liquid | Boc protection + propargyl functionality |
N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine hydrochloride | C₁₀H₁₇ClN₂O₄ | 264.71 | Powder | Propargyl group only |
N2-[(1,1-Dimethylethoxy)carbonyl]-L-lysine | C₁₁H₂₂N₂O₄ | 246.30 | Solid | Boc protection only |
N6-[(2-Propen-1-yloxy)carbonyl]-N2-(tert-butoxycarbonyl)-L-lysine | C₁₅H₂₆N₂O₆ | 330.38 | Solid | Boc + allyl protection |
Several related lysine derivatives demonstrate different modification strategies and resulting properties [21] [22] [23]. N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine hydrochloride represents a singly modified variant that retains the free alpha-amino group while incorporating the same propargyl functionality [22] [23]. This compound exists as a powder with a molecular weight of 264.71 grams per mole and finds application as a clickable amino acid for bioconjugation reactions [22] [8].
The comparison reveals that dual protection strategies significantly increase molecular complexity and alter solubility characteristics [1] [21]. While native lysine demonstrates high water solubility exceeding 1500 grams per liter, the protected derivatives exhibit modified solubility profiles dependent upon the nature of the protecting groups [9]. The introduction of the tert-butoxycarbonyl group enhances lipophilicity, while the propargyl moiety introduces reactive functionality for bioorthogonal chemistry applications [5] [6].
Modified lysine derivatives serve distinct roles in chemical biology and synthetic chemistry applications [24] [25]. The dual protection strategy employed in N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine enables orthogonal deprotection protocols and facilitates incorporation into complex synthetic sequences [5] [4]. The terminal alkyne functionality provides access to click chemistry methodologies, expanding the utility beyond traditional amino acid chemistry [12] [6] [11].
Irritant